NSC308848 was originally identified through the National Cancer Institute's Developmental Therapeutics Program, which screens compounds for anticancer activity. It is classified under the category of benzoisoquinoline derivatives, specifically targeting the Myc-Max protein complex involved in cancer cell growth and survival. The compound's CAS number is 69408-82-8, and it is available commercially from several suppliers, including Sigma-Aldrich .
The synthesis of NSC308848 involves several key steps that can be optimized for yield and purity.
The molecular formula of NSC308848 is C17H22N2O2, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
These representations are essential for computational modeling and database searches related to this compound.
NSC308848 can undergo several chemical reactions that are relevant for its functionality:
The primary mechanism of action for NSC308848 involves its role as an inhibitor of the Myc oncogene:
Studies have shown that treatment with NSC308848 results in a dose-dependent decrease in Myc levels in various cancer cell lines, confirming its potential as an effective anticancer agent .
NSC308848 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic use.
NSC308848 has significant implications in scientific research and therapeutic applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2